N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

Description

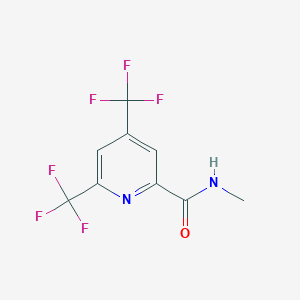

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a fluorinated pyridine derivative characterized by a carboxamide group at position 2 of the pyridine ring and two trifluoromethyl (-CF₃) groups at positions 4 and 4. The methyl group on the amide nitrogen distinguishes it from analogs with bulkier or aromatic substituents. The trifluoromethyl groups confer high electron-withdrawing effects, reducing the pyridine ring’s electron density and enhancing metabolic stability.

Properties

IUPAC Name |

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O/c1-16-7(18)5-2-4(8(10,11)12)3-6(17-5)9(13,14)15/h2-3H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFRJQDZYJBAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, also known as N-methyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide or MFCD11501763, is a derivative of trifluoromethylpyridine (TFMP). It is known that these compounds are widely used in the agrochemical and pharmaceutical industries, suggesting that their targets could be diverse, depending on the specific derivative and its application.

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.

Biochemical Pathways

Tfmp derivatives are known to have significant impacts in the agrochemical industry, primarily for crop protection from pests. This suggests that these compounds may interact with biochemical pathways related to pest metabolism or physiology.

Pharmacokinetics

The presence of the fluorine atom in tfmp derivatives is known to significantly affect the pharmacokinetic properties of these compounds.

Result of Action

Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides, suggesting that these compounds may have significant effects on pest physiology or metabolism.

Biological Activity

N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a specialized compound that has garnered attention in medicinal chemistry and agrochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

This compound belongs to the class of pyridine derivatives characterized by the presence of two trifluoromethyl groups and a carboxamide functional group. The molecular formula is C₉H₈F₆N₂O, with a molecular weight of approximately 334.22 g/mol. Its synthesis typically involves trifluoromethylation of pyridine derivatives, which enhances its biological activity through unique physicochemical properties imparted by fluorine atoms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in cancer and inflammatory disease contexts. Its trifluoromethyl groups enhance binding affinity to target enzymes due to increased lipophilicity and electronic effects.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves interference with bacterial fatty acid synthesis pathways .

- Impact on Gene Expression : In cell line studies, compounds similar to this compound have shown the ability to down-regulate genes associated with cancer progression, such as BRCA1 and TP53, indicating potential applications in cancer therapeutics .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding how modifications to the core structure influence biological activity. Key findings include:

- Trifluoromethyl Substituents : The presence of trifluoromethyl groups significantly enhances the biological activity of pyridine derivatives. For instance, modifications that retain these groups generally result in higher potency against target enzymes compared to their non-fluorinated counterparts .

- Amide Functionality : The carboxamide group is essential for maintaining inhibitory activity against specific enzymes. Removal or alteration of this group often leads to a loss of activity .

Table 1: Summary of SAR Findings

| Compound | Modifications | IC50 (µM) | Notes |

|---|---|---|---|

| Base Compound | N-methyl, 4,6-bis(trifluoromethyl) | 22.4 | Active against HCT116 |

| Compound A | Removed amide group | >100 | Loss of activity |

| Compound B | Added electron-withdrawing group | 44.4 | Reduced potency |

| Compound C | Retained trifluoromethyls | 17.8 | Enhanced binding affinity |

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects in vitro against MRSA strains. The compound was shown to inhibit bacterial growth without causing rapid cytotoxicity in human cells .

- Cancer Research : In a series of experiments involving various cancer cell lines (e.g., HCT116, HePG2), the compound's derivatives were tested for their ability to modulate gene expression related to tumor growth and survival pathways. Results indicated a consistent down-regulation of key oncogenes when treated with these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide (CAS 1092345-03-3)

- Structural Differences : The amide nitrogen is substituted with a 2-chlorophenyl group instead of a methyl group.

- Steric and Electronic Effects: The bulky aromatic substituent may hinder interactions with biological targets, while the chlorine atom introduces additional electron-withdrawing effects, further polarizing the pyridine ring. Biological Activity: Aromatic substituents like 2-chlorophenyl are common in bioactive molecules (e.g., herbicides or kinase inhibitors), suggesting divergent applications compared to the smaller methyl group .

1-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate

- Structural Differences : Contains a sulfonate (-SO₃⁻) group at position 2 and a fluorine atom at position 1, forming a pyridinium salt.

- Key Implications: Solubility: The sulfonate group confers high hydrophilicity, making this compound water-soluble, unlike the carboxamide derivatives. Applications: Likely suited for industrial or synthetic chemistry rather than biological systems due to its ionic nature .

Piperazine/Carbothioamide Derivatives (e.g., Compound 52 from )

- Structural Differences : Replaces the carboxamide with a carbothioamide (C=S) and incorporates a piperazine ring.

- Key Implications: Electronic Properties: Thioamides are less polar than carboxamides, reducing hydrogen-bonding capacity and altering binding affinities. Synthetic Routes: Preparation methods (e.g., copper-catalyzed coupling) align with those used for trifluoromethylpyridine analogs, suggesting shared synthetic challenges .

Research Findings and Implications

- Electronic Effects : The trifluoromethyl groups in all analogs stabilize the pyridine ring against nucleophilic attack, a critical feature for compounds exposed to harsh environments (e.g., soil or enzymatic degradation) .

- Substituent-Driven Applications : Smaller substituents (e.g., methyl) favor pharmacokinetic optimization, while bulkier groups (e.g., 2-chlorophenyl) enhance target specificity in agrochemicals .

- Synthetic Challenges : Copper-catalyzed methods () are scalable for trifluoromethylpyridines but may require optimization to manage steric hindrance from substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, and what analytical methods validate its purity?

- Synthesis : A typical route involves halogenation of the pyridine core (e.g., using 2-chloro-4,6-bis(trifluoromethyl)pyridine as a precursor) followed by amidation with methylamine under catalytic conditions. The trifluoromethyl groups are often introduced via nucleophilic substitution using trifluoromethylating agents like (trifluoromethyl)copper complexes .

- Validation : Purity is assessed via HPLC (high-performance liquid chromatography) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm molecular structure. Mass spectrometry (HRMS) is used to verify molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- The trifluoromethyl groups at the 4- and 6-positions deactivate the pyridine ring by withdrawing electron density, directing nucleophilic attacks to the 2-position (para to the carboxamide group). This regioselectivity is critical for functionalizing the molecule, as seen in derivatization studies for medicinal chemistry applications . Kinetic studies using DFT (density functional theory) can model this electronic effect .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when polymorphic forms of the compound are present?

- Polymorphism is common in trifluoromethyl-substituted aromatics due to steric and electronic effects. To resolve discrepancies:

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) at low temperatures (100 K) to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder and twinning. For macromolecular interfaces, SHELXPRO can assist in resolving overlapping electron densities .

- Validation : Cross-reference with solid-state NMR to confirm hydrogen-bonding patterns and lattice packing .

Q. What strategies optimize diastereoselectivity in multi-component reactions involving this compound?

- Reaction Design : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to induce asymmetry. For example, Evans’ oxazaborolidine catalysts can enhance enantiomeric excess in cycloadditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states, improving selectivity.

- Monitoring : Employ in-situ IR or Raman spectroscopy to track reaction progress and intermediate formation. Post-reaction, purify diastereomers via preparative HPLC with chiral stationary phases .

Q. How do steric effects from the trifluoromethyl groups impact the compound’s binding affinity in target protein interactions?

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) and MD (molecular dynamics) simulations reveal steric clashes or favorable hydrophobic interactions. The trifluoromethyl groups often enhance binding by filling hydrophobic pockets in enzymes or receptors .

- Experimental Validation : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while X-ray crystallography of ligand-protein complexes provides structural insights .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to address variability in enzyme inhibition assays?

- Source Identification : Variability may arise from assay conditions (pH, ionic strength) or impurities. Validate compound purity via LC-MS and control for batch-to-batch differences.

- Standardization : Use established protocols (e.g., NIH Assay Guidance Manual) for IC₅₀ measurements. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence-based assays) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.